molecular formula C9H11NO4S B2904995 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 874842-53-2

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2904995
CAS No.: 874842-53-2
M. Wt: 229.25
InChI Key: KWLFDTPZYMAIJK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzodioxepine, characterized by the presence of a sulfonamide group at the 7th position

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of sulfonamide derivatives on various biological systems.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and intermediates.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity after a single exposure . The target organs include the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxepine derivatives.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzodioxepine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-amine

Uniqueness

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(11,12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLFDTPZYMAIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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